Galili pentasaccharide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

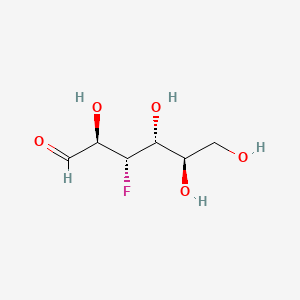

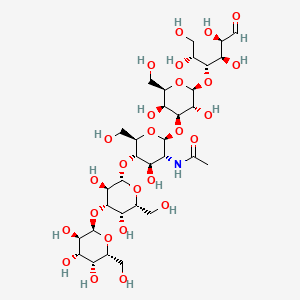

Galili pentasaccharide is a complex carbohydrate structure that is part of the glycosphingolipid family It is characterized by its unique arrangement of five monosaccharide units

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Galili pentasaccharide typically involves a series of glycosylation reactions. One common method is the preactivation-based, one-pot glycosylation technique, which allows for the rapid and stereoselective assembly of the pentasaccharide structure. This method involves the use of trichloroacetimidate donors and thioglycoside alcohols as building blocks . The reaction conditions often include the use of catalysts such as silver triflate and promoters like trimethylsilyl trifluoromethanesulfonate to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis using carbohydrate-active enzymes. These enzymes are engineered to have specific regio- and stereoselectivity, allowing for the efficient production of the desired pentasaccharide structure . This method is advantageous as it avoids the need for multiple protection and deprotection steps, making the process more efficient and cost-effective.

Analyse Des Réactions Chimiques

Types of Reactions

Galili pentasaccharide undergoes various chemical reactions, including:

Oxidation: The oxidation of hydroxyl groups to form aldehydes or carboxylic acids.

Reduction: The reduction of carbonyl groups to form alcohols.

Substitution: The substitution of hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the pentasaccharide structure .

Major Products Formed

The major products formed from these reactions include various derivatives of the this compound, such as its oxidized or reduced forms. These derivatives can have different biological activities and applications.

Applications De Recherche Scientifique

Galili pentasaccharide has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosphingolipids.

Biology: Studied for its role in cell-cell recognition and signaling processes.

Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and as a vaccine component.

Industry: Utilized in the production of bioactive compounds and as a functional ingredient in various products.

Mécanisme D'action

The mechanism of action of Galili pentasaccharide involves its interaction with specific molecular targets, such as galectins. Galectins are a family of proteins that bind to β-galactoside epitopes on the pentasaccharide, mediating various biological processes including cell adhesion, apoptosis, and immune response . The binding of this compound to galectins can modulate these processes, making it a potential target for therapeutic intervention.

Comparaison Avec Des Composés Similaires

Similar Compounds

Forssman pentasaccharide: Another glycosphingolipid with a similar structure but different biological functions.

Heparan sulfate pentasaccharide: Known for its anticoagulant properties and interaction with antithrombin.

Shigella flexneri pentasaccharide: Used in vaccine development against bacterial infections.

Uniqueness

Galili pentasaccharide is unique due to its specific arrangement of monosaccharide units and its ability to interact with galectins. This interaction is crucial for its role in mediating various biological processes, distinguishing it from other similar compounds.

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO26/c1-8(40)33-15-20(47)26(57-32-24(51)28(19(46)13(6-38)54-32)59-30-22(49)21(48)17(44)11(4-36)52-30)14(7-39)55-29(15)58-27-18(45)12(5-37)53-31(23(27)50)56-25(10(42)3-35)16(43)9(41)2-34/h2,9-32,35-39,41-51H,3-7H2,1H3,(H,33,40)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21-,22+,23+,24+,25+,26+,27-,28-,29-,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQRTAMYWQHCTJ-UJNJMCBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO26 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2(1H)-Isoquinolinecarboxylic acid, 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-7-[(ethoxycarbonyl)oxy]](/img/new.no-structure.jpg)